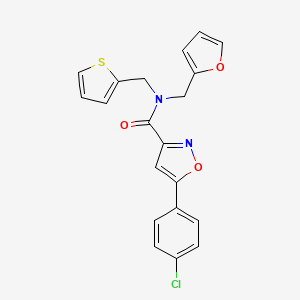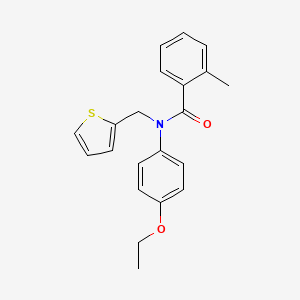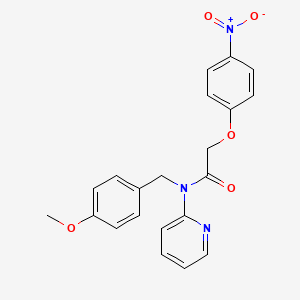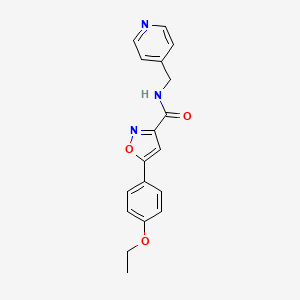
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be attached through nucleophilic substitution reactions involving appropriate halogenated precursors.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the oxazole ring.
Substitution Products: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
5-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide: Lacks the thiophene ring, which may affect its biological activity.
5-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide: Lacks the furan ring, potentially altering its chemical reactivity.
5-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide: Contains a methyl group instead of the thiophene ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both furan and thiophene rings in 5-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide contributes to its unique chemical and biological properties. This dual-ring system can enhance its ability to interact with multiple molecular targets, potentially leading to a broader spectrum of biological activities.
Properties
Molecular Formula |
C20H15ClN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H15ClN2O3S/c21-15-7-5-14(6-8-15)19-11-18(22-26-19)20(24)23(12-16-3-1-9-25-16)13-17-4-2-10-27-17/h1-11H,12-13H2 |
InChI Key |
UXZHAQNAGCTBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide](/img/structure/B11343363.png)
![{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11343370.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11343373.png)
![4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11343374.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11343375.png)

![N,N-dibenzyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343382.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11343394.png)


![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B11343429.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11343445.png)
